molecular formula C21H25N5O4 B2804581 methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 877808-14-5

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2804581
CAS No.: 877808-14-5
M. Wt: 411.462
InChI Key: XHMOIECOFIWFDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a useful research compound. Its molecular formula is C21H25N5O4 and its molecular weight is 411.462. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis

One study details the solvent-free synthesis of various heterocyclic compounds including purin and pteridine derivatives. This research demonstrates the versatility of similar compounds in synthesizing novel heterocycles with potential biological activities. The methodology showcases the broad application of such compounds in creating new molecules with potential therapeutic properties (Nami, Zardost, & Tizkar, 2017).

Diversity-Oriented Synthesis

Another study focuses on the diversity-oriented synthesis of pyrimidine derivatives, highlighting the biological relevance of such compounds. The creation of open-chain analogues of pyrido[2,3-d]pyrimidines suggests these methods can yield compounds with interesting biological activities, further underlining the importance of purine and pyrimidine derivatives in medicinal chemistry (Berzosa, Pettersson, Teixidó, & Borrell, 2011).

Antimicrobial Activity

Research into pyrimidinone and oxazinone derivatives fused with thiophene rings using citrazinic acid as a starting material has shown these compounds possess significant antimicrobial properties. This indicates the potential of purine and pyrimidine derivatives in contributing to the development of new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).

Antitubercular Agents

A study on the synthesis and evaluation of novel aryl and heteroaryl tethered pyridines and dihydro-6H-quinolin-5-ones for their antitubercular activity showcases the potential use of similar compounds in treating tuberculosis. This highlights the potential of such derivatives in addressing global health challenges (Kantevari, Patpi, Addla, Putapatri, Sridhar, Yogeeswari, & Sriram, 2011).

Anti-inflammatory Applications

Another line of research investigates the synthesis of heterocyclic systems fused to a thiophene moiety for anti-inflammatory purposes. Using citrazinic acid as a synthon, this work underscores the versatility of purine and pyrimidine derivatives in synthesizing compounds with potential anti-inflammatory activity, suggesting a broad application in medicinal chemistry (Amr, Sabry, & Abdulla, 2007).

Properties

IUPAC Name

methyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-14-11-24(10-9-15-7-5-4-6-8-15)20-22-18-17(25(20)12-14)19(28)26(13-16(27)30-3)21(29)23(18)2/h4-8,14H,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMOIECOFIWFDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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